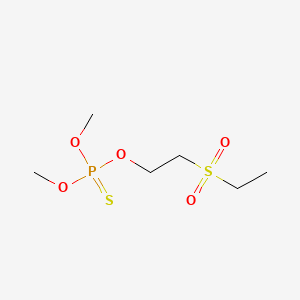
Aranthol
Übersicht
Beschreibung
Methimazol, auch bekannt als Thiamazol, ist ein Thionamid-Antithyroidikum, das hauptsächlich zur Behandlung von Hyperthyreose eingesetzt wird. Es wirkt durch Hemmung des Enzyms Thyreoperoxidase, das für die Synthese von Schilddrüsenhormonen unerlässlich ist. Diese Verbindung ist essenziell bei der Behandlung von Erkrankungen wie Morbus Basedow, bei dem die Schilddrüse übermäßige Hormone produziert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Methimazol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Weg beinhaltet die Reaktion von Methylamin mit Schwefelkohlenstoff zur Bildung von Methylisothioharnstoff, der anschließend mit Ameisensäure cyclisiert wird, um Methimazol zu erzeugen. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und spezifische Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Methimazol unter Verwendung von Großreaktoren hergestellt, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden. Der Prozess umfasst die gleichen grundlegenden Schritte wie die Laborsynthese, jedoch in viel größerem Maßstab, mit zusätzlichen Reinigungsschritten, um pharmazeutische Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methimazole can be synthesized through several methods. One common route involves the reaction of methylamine with carbon disulfide to form methylisothiourea, which is then cyclized with formic acid to produce methimazole. The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, methimazole is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the same basic steps as laboratory synthesis but on a much larger scale, with additional purification steps to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methimazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Methimazol kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Es kann zu seinem entsprechenden Thiol reduziert werden.
Substitution: Methimazol kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Schwefelatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Alkylhalogenide können unter basischen Bedingungen mit Methimazol reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Methimazol-Sulfoxid und Methimazol-Sulfon.
Reduktion: Methimazol-Thiol.
Substitution: Verschiedene substituierte Methimazol-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Methimazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung der Thionamidchemie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Hemmung von Enzymen und zelluläre Prozesse.
Medizin: Wird hauptsächlich zur Behandlung von Hyperthyreose und verwandten Erkrankungen eingesetzt. Es wird auch auf seine potenziellen immunsuppressiven Wirkungen untersucht.
Industrie: Wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt in der chemischen Produktion eingesetzt
Wirkmechanismus
Methimazol entfaltet seine Wirkung durch Hemmung der Thyreoperoxidase, eines Enzyms, das an der Jodierung von Tyrosinresten in Thyreoglobulin beteiligt ist. Diese Hemmung verhindert die Synthese von Thyroxin (T4) und Trijodthyronin (T3), was zu einem Abfall des Schilddrüsenhormonspiegels führt. Methimazol beeinflusst auch das Immunsystem, indem es die Produktion von schilddrüsenstimulierenden Antikörpern reduziert .
Wirkmechanismus
Methimazole exerts its effects by inhibiting thyroid peroxidase, an enzyme involved in the iodination of tyrosine residues in thyroglobulin. This inhibition prevents the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid hormone levels. Methimazole also affects the immune system by reducing the production of thyroid-stimulating antibodies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propylthiouracil: Ein weiteres Thionamid, das zur Behandlung von Hyperthyreose eingesetzt wird. Es hemmt ebenfalls die Thyreoperoxidase, hat jedoch eine kürzere Halbwertszeit und ein anderes Nebenwirkungsprofil.
Carbimazol: Ein Prodrug, das im Körper in Methimazol umgewandelt wird.
Einzigartigkeit
Methimazol zeichnet sich durch seine hohe Potenz, längere Halbwertszeit und weniger schwerwiegende Nebenwirkungen im Vergleich zu Propylthiouracil aus. Es wird aufgrund seiner Wirksamkeit und seines Sicherheitsprofils häufig für die Langzeitbehandlung von Hyperthyreose bevorzugt .
Eigenschaften
IUPAC Name |
2-methyl-6-(methylamino)heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(10-4)6-5-7-9(2,3)11/h8,10-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHVHVICYLTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017028 | |
| Record name | Aranthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-89-9 | |
| Record name | Aranthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aranthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARANTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3N36C4L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)








